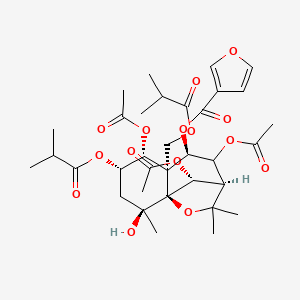

Angulatin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H46O15 |

|---|---|

Molecular Weight |

694.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7R,9R,12R)-5,8,12-triacetyloxy-2-hydroxy-2,10,10-trimethyl-4-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate |

InChI |

InChI=1S/C34H46O15/c1-16(2)28(38)43-15-33-25(45-19(6)36)22(47-29(39)17(3)4)13-32(10,41)34(33)26(46-20(7)37)23(31(8,9)49-34)24(44-18(5)35)27(33)48-30(40)21-11-12-42-14-21/h11-12,14,16-17,22-27,41H,13,15H2,1-10H3/t22-,23+,24?,25-,26+,27-,32-,33-,34-/m0/s1 |

InChI Key |

OTIDWXHYGSOAAU-QDBFJPMYSA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@@H]2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C(C)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C(C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Angulatin B: A Technical Guide to its Isolation from Celastrus angulatus Root Bark

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of Angulatin B, a sesquiterpene polyol ester, from the root bark of Celastrus angulatus. The intricate experimental protocols and comprehensive quantitative data presented herein provide a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Celastrus angulatus has a history in traditional medicine and has been a source of a variety of bioactive compounds.[1][2] Among these, this compound and other related sesquiterpene polyol esters have garnered interest for their potential biological activities, including insecticidal and antitumor properties.[3][4] This guide focuses on the critical first step: the precise and efficient isolation of this promising natural product.

Experimental Protocol: Isolation of this compound

The isolation of this compound from the root bark of Celastrus angulatus is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for isolating sesquiterpene polyol esters from this plant species.

Plant Material Collection and Preparation

The root bark of Celastrus angulatus Maxim. is collected and authenticated. The bark is then air-dried, pulverized into a coarse powder, and stored in a cool, dry place until extraction.

Extraction

The powdered root bark is subjected to exhaustive extraction to ensure the efficient recovery of this compound.

-

Solvent Extraction: The powdered root bark is extracted with an organic solvent. While various solvents can be used, methanol (MeOH) is commonly employed for the extraction of polar to semi-polar compounds like sesquiterpene polyol esters.[5] The extraction is typically performed at room temperature with stirring or through maceration over several days, with the solvent being replaced periodically. Alternatively, a Soxhlet apparatus can be used for a more rapid and exhaustive extraction.

Fractionation of the Crude Extract

The crude methanol extract is concentrated under reduced pressure to yield a viscous residue. This residue is then subjected to a preliminary fractionation to separate compounds based on their polarity.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, which contains a complex mixture of compounds, is further purified using a combination of chromatographic techniques.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known sesquiterpene polyol esters are pooled.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions from column chromatography are further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often in an isocratic or gradient elution mode. The effluent is monitored by a UV detector, and peaks corresponding to pure compounds are collected. The peak corresponding to this compound is identified by analytical HPLC and comparison with a reference standard if available.

The following diagram illustrates the general workflow for the isolation of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Molecular Formula | C₃₄H₄₆O₁₅ |

| Molecular Weight | 694.72 g/mol |

| CAS Number | 142546-07-4 |

Note: The yield of this compound can vary depending on the plant material, extraction method, and purification efficiency. Specific yield data is not consistently reported in the literature.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table presents a summary of the expected spectroscopic data based on the analysis of its chemical class.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the dihydro-β-agarofuran skeleton, acetyl groups, and other ester moieties. |

| ¹³C NMR | Carbon signals characteristic of the sesquiterpene core and ester carbonyls. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula C₃₄H₄₆O₁₅. |

| Infrared (IR) | Absorption bands for hydroxyl (-OH) and ester carbonyl (C=O) functional groups. |

| Ultraviolet (UV) | Absorption maxima related to the chromophores present in the molecule. |

Biological Activity and Signaling Pathways

While the primary focus of many studies has been on the isolation and structural characterization of sesquiterpene polyol esters from Celastrus angulatus, preliminary research indicates their potential as antitumor and insecticidal agents.[4] However, the specific signaling pathways through which this compound exerts its biological effects are not yet well-defined and represent an area for future investigation.

The general workflow for investigating the biological activity and signaling pathways of a purified compound like this compound is depicted below.

This technical guide provides a comprehensive overview of the isolation of this compound, offering a valuable starting point for researchers. The detailed methodologies and compiled data are intended to facilitate further investigation into the chemical and biological properties of this intriguing natural product. Future research focused on elucidating its specific mechanisms of action will be crucial in unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

Angulatin B: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B is a naturally occurring sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. As a member of the complex family of dihydro-β-agarofuran sesquiterpenoids, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the physicochemical properties of this compound, experimental protocols for its isolation and characterization, and an exploration of its known biological effects, with a focus on data presentation in structured tables and visualization of relevant workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its identification, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₁₅ | [1] |

| Molecular Weight | 694.72 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | Not available in cited sources | |

| Solubility | Not available in cited sources |

Spectroscopic Data

The structural elucidation of this compound and related compounds relies heavily on a combination of spectroscopic techniques. While the complete spectral data for this compound is not fully detailed in the available literature, typical spectroscopic characteristics for this class of compounds are presented below.

| Technique | Description |

| UV-Vis Spectroscopy | Sesquiterpene esters from Celastrus angulatus containing an aromatic moiety typically exhibit absorption maxima around 232 nm and 275 nm.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum of similar compounds reveals characteristic absorptions for ester carbonyl groups (around 1741 cm⁻¹) and free hydroxyl groups (around 3510 cm⁻¹).[2] |

| Mass Spectrometry (MS) | High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular formula.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR, in conjunction with 2D NMR techniques (COSY, HSQC, HMBC), are essential for the complete structural assignment of the complex sesquiterpene core and its ester substituents.[3][4][5][6] |

Experimental Protocols

Isolation and Purification of Sesquiterpene Esters from Celastrus angulatus

The following is a generalized experimental workflow for the isolation and purification of sesquiterpene esters, including this compound, from the root bark of Celastrus angulatus.[2]

Detailed Methodologies:

-

Extraction: The dried and pulverized root bark of Celastrus angulatus is subjected to reflux extraction with methanol.[2] This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Preliminary Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to column chromatography on a macroporous resin (e.g., D101). Elution is performed using a stepwise gradient of methanol in water.[2]

-

Bioassay-Guided Fractionation: The collected fractions are analyzed by techniques such as LC/DAD/MS, and similar fractions are combined. These combined fractions are then screened for biological activity (e.g., insecticidal activity) to guide the subsequent purification steps.[2]

-

Final Purification: The active fractions are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure compounds, including this compound.[2]

Biological Activity

Insecticidal Activity

Numerous studies have reported the insecticidal properties of sesquiterpene polyol esters isolated from Celastrus angulatus. These compounds, including congeners of this compound, have demonstrated stomach toxicity against various insect larvae, such as Mythimna separata (armyworm).[2][3][5][6] The insecticidal activity is often evaluated using a leaf disc method, where the median knock-down dose (KD₅₀) is determined.[2]

Experimental Protocol for Insecticidal Activity Assay:

-

Sample Preparation: Test compounds are dissolved in acetone.

-

Treatment: Leaf discs of a specific area are treated with known amounts of the test samples. Acetone and a known insecticide (e.g., Celangulin V) can be used as negative and positive controls, respectively.

-

Exposure: Fourth instar larvae of the target insect (e.g., M. separata) are fed with the treated leaf discs for a defined period (e.g., 12 hours).

-

Observation: The number of knocked-down larvae is recorded after a set time (e.g., 24 hours), and the KD₅₀ value is calculated.[2]

Anti-inflammatory Activity

While some angulatin compounds from Celastrus angulatus have been investigated for their anti-inflammatory potential by measuring the inhibition of nitric oxide production in RAW 264.7 macrophages, the tested compounds did not show significant activity at the tested concentrations. At present, there is no specific information available in the searched literature regarding the anti-inflammatory activity of this compound or the signaling pathways it may modulate.

Signaling Pathways

Currently, there is a lack of specific studies in the reviewed literature that elucidate the signaling pathways modulated by this compound. Research on other natural products suggests potential interactions with various pathways, but this remains a key area for future investigation for this compound.

Conclusion

This compound is a complex natural product with established insecticidal properties characteristic of the sesquiterpene esters from Celastrus angulatus. While its basic physicochemical identifiers are known, a comprehensive profile including melting point, solubility, and detailed spectroscopic data requires further experimental investigation. The primary biological activity reported is its insecticidal effect, with standardized protocols available for its evaluation. A significant knowledge gap exists concerning its other potential biological activities and the underlying molecular mechanisms and signaling pathways. Future research should focus on filling these gaps to fully understand the therapeutic and biotechnological potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three new insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Angulatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The core structure of these compounds is a β-dihydroagarofuran skeleton, which is extensively esterified with a variety of acid moieties, leading to a vast diversity of related natural products. The elucidation of their intricate three-dimensional structures relies on a combination of advanced spectroscopic techniques and established chemical methods.

Isolation and Purification

The initial step in the structure elucidation of angulatins is their isolation from the plant material, typically the root bark of Celastrus angulatus. The general workflow involves extraction followed by multi-step chromatography.

Experimental Protocol: Isolation

-

Extraction: The dried and pulverized root bark of C. angulatus is typically extracted exhaustively with a polar solvent such as methanol under reflux. The resulting crude extract is then concentrated under reduced pressure.

-

Preliminary Fractionation: The crude extract is often subjected to fractionation using macroporous resin column chromatography. Elution is performed with a gradient of methanol and water to separate compounds based on polarity.

-

Fine Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, often including silica gel and reverse-phase (RP-HPLC) chromatography, to yield the pure sesquiterpenoid esters.

Structure Elucidation: A Spectroscopic Approach

The determination of the chemical structure of angulatins is primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments reveals the connectivity and stereochemistry of the molecule.

Due to the absence of specific data for this compound, the following tables present representative data for a closely related β-dihydroagarofuran sesquiterpene polyol ester, Celangulatin C , isolated from Celastrus angulatus.[1]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of the molecule.

| Parameter | Value for Celangulatin C |

| Ionization Mode | Positive |

| Observed Ion | [M+Na]⁺ |

| Measured m/z | 725.2680 |

| Molecular Formula | C₃₅H₄₆O₁₅ |

| Calculated Mass | 725.2684 |

Table 1: Representative High-Resolution Mass Spectrometry Data for Celangulatin C.[1]

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented below for Celangulatin C was recorded in CDCl₃.[1]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 71.8 | 5.56, d (3.5) |

| 2 | 70.1 | 5.48, dd (3.5, 2.5) |

| 3 | 31.9 | 2.35, m |

| 4 | 74.9 | 4.60, d (2.5) |

| 5 | 80.2 | - |

| 6 | 72.1 | 5.95, s |

| 7 | 43.5 | 2.85, d (4.5) |

| 8 | 73.2 | 5.28, dd (4.5, 3.0) |

| 9 | 75.4 | 5.80, d (3.0) |

| 10 | 60.3 | - |

| 11 | 86.9 | - |

| 12 | 17.5 | 1.60, s |

| 13 | 64.8 | 4.55, d (12.5); 4.28, d (12.5) |

| 14 | 24.1 | 1.35, s |

| 15 | - | - |

| Table 2: ¹H and ¹³C NMR Data for the β-dihydroagarofuran Core of Celangulatin C.[1] |

The various ester groups attached to the core are also identified by their characteristic NMR signals.

| Ester Group | Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Acetoxy | 1-OAc | 169.5 (C=O), 20.9 (CH₃) | 2.05, s |

| Acetoxy | 2-OAc | 169.4 (C=O), 20.8 (CH₃) | 2.01, s |

| Acetoxy | 8-OAc | 169.9 (C=O), 21.0 (CH₃) | 1.95, s |

| Benzoyloxy | 9-OBz | 165.6 (C=O), 129.5 (C), 133.5 (CH), 128.6 (CH), 130.1 (CH) | 8.05, d (7.5); 7.60, t (7.5); 7.45, t (7.5) |

| Isobutanoyloxy | 13-OiBu | 176.6 (C=O), 33.9 (CH), 18.8 (CH₃), 18.7 (CH₃) | 2.50, m; 1.15, d (7.0); 1.12, d (7.0) |

| Table 3: NMR Data for the Ester Moieties of Celangulatin C.[1] |

Experimental Protocols for Structure Elucidation

NMR Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and determining the positions of the ester groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the relative stereochemistry of the molecule.

-

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are often obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Biological Activity and Signaling Pathways

Sesquiterpenoids from Celastrus angulatus have been reported to possess a range of biological activities, including insecticidal and antitumor effects. The precise signaling pathways modulated by this compound are not detailed in the available literature. However, related compounds from this family are known to exert their effects through various mechanisms, and further research is needed to elucidate the specific molecular targets of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B and its related compounds, a family of sesquiterpene polyol esters, have garnered significant interest within the scientific community due to their potential biological activities. These complex natural products are primarily found in plants of the Celastrus genus, known for their use in traditional medicine and as a source of bioactive molecules. This technical guide provides an in-depth overview of the natural sources of this compound and its analogs, detailed experimental protocols for their isolation, and an exploration of their biosynthetic origins. The information is presented to support further research and development in pharmacology and medicinal chemistry.

Natural Sources of this compound and Related Compounds

The principal natural source of this compound and a diverse array of related sesquiterpene polyol esters is the root bark of Celastrus angulatus. This plant, belonging to the Celastraceae family, is the most frequently cited source for this class of compounds. While other species of Celastrus also produce similar sesquiterpenoids, C. angulatus stands out for the variety and abundance of these molecules.

The core chemical structure of these compounds is a β-dihydroagarofuran skeleton, which is variously esterified with acetic, benzoic, isobutyric, and other acids. This variability in esterification gives rise to the wide range of Angulatin analogs and other named compounds found within the plant.

Quantitative Data on the Isolation of this compound and Related Sesquiterpene Polyol Esters

The yield of this compound and its analogs from Celastrus angulatus can vary depending on the specific compound, the geographic location of the plant, harvesting time, and the extraction and purification methods employed. The following table summarizes available data on the isolation of these compounds.

| Compound Name | Plant Part | Starting Material (kg) | Yield (mg) | Approximate Yield (%) | Reference |

| Angulatin A | Root Bark | Not Specified | Not Specified | Not Specified | [1] |

| This compound | Root Bark | Not Specified | Not Specified | Not Specified | |

| Celangulatin C | Root Bark | 10 | 45 | 0.00045% | [2] |

| Celangulatin D | Root Bark | 10 | 25 | 0.00025% | [2] |

| Celangulatin E | Root Bark | 10 | 18 | 0.00018% | [2] |

| Celangulatin F | Root Bark | 10 | 52 | 0.00052% | [2] |

| Kupiteng Ester A | Root Bark | Not Specified | Not Specified | Not Specified | [3] |

| Kupiteng Ester B | Root Bark | Not Specified | Not Specified | Not Specified | [3] |

| Kupiteng Ester C | Root Bark | Not Specified | Not Specified | Not Specified | [3] |

| Angulatin V | Root Bark | Not Specified | Not Specified | Not Specified | [4] |

| Angulatin W | Root Bark | Not Specified | Not Specified | Not Specified | [4] |

| Angulatin X | Root Bark | Not Specified | Not Specified | Not Specified | [4] |

Experimental Protocols for Isolation and Purification

The isolation of this compound and its analogs from Celastrus angulatus root bark typically involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methodologies reported in scientific literature.

Preparation of Plant Material

-

The root bark of Celastrus angulatus is collected, washed, and air-dried in a shaded area.

-

The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Solvent Extraction

-

The powdered root bark is subjected to exhaustive extraction with an organic solvent. Methanol is a commonly used solvent for this purpose.[3]

-

The extraction is typically performed at room temperature or under reflux for several hours to ensure maximum recovery of the target compounds.

-

The resulting crude extract is then filtered and concentrated under reduced pressure to yield a viscous residue.

Liquid-Liquid Partitioning

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

A common partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

Chromatographic Purification

A series of chromatographic techniques are employed for the separation and purification of individual compounds from the enriched fractions.

-

Column Chromatography: The fractions obtained from liquid-liquid partitioning are first subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the compounds into different fractions.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing a mixture of compounds with similar polarities are further purified using pTLC on silica gel plates with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC, typically on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecules.

Visualizing the Experimental Workflow

Biosynthesis of this compound and Related Sesquiterpene Polyol Esters

The biosynthesis of the β-dihydroagarofuran core of this compound and its analogs originates from the general isoprenoid pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).[5]

The formation of the characteristic tricyclic β-dihydroagarofuran skeleton is believed to proceed through a series of enzymatic cyclization reactions initiated by a terpene synthase. While the specific enzymes involved in Celastrus angulatus have not been fully characterized, the general proposed pathway is as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): FPP is synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the action of FPP synthase.

-

Cyclization of FPP: A specific terpene synthase catalyzes the cyclization of the linear FPP molecule. This is a complex process involving the formation of carbocation intermediates and subsequent intramolecular rearrangements to form the bicyclic eudesmane carbocation.

-

Formation of the Tetrahydrofuran Ring: Further enzymatic steps, likely involving hydroxylation and subsequent ring closure, lead to the formation of the characteristic tetrahydrofuran ring of the β-dihydroagarofuran skeleton.

-

Esterification: The final step in the biosynthesis of this compound and its analogs is the esterification of the polyol core at various positions. This is carried out by a series of acyltransferases that utilize different acyl-CoA donors (e.g., acetyl-CoA, benzoyl-CoA, isobutyryl-CoA) to attach the respective ester groups.

Visualizing the Biosynthetic Pathway

Conclusion

This compound and its related sesquiterpene polyol esters from Celastrus angulatus represent a promising class of natural products for further investigation. This guide has provided a comprehensive overview of their natural sources, detailed methodologies for their isolation and purification, and an outline of their biosynthetic pathway. The provided information aims to facilitate future research into the pharmacological properties and potential therapeutic applications of these intricate molecules. Further studies are warranted to fully elucidate the specific enzymatic machinery involved in their biosynthesis and to conduct more extensive quantitative analyses of their occurrence in various natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three new insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three novel sesquiterpene polyol esters from the root bark of Celastrus angulatus Maxim and their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

The Biosynthetic Pathway of Angulatin B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B is a member of the diverse family of β-dihydroagarofuran sesquiterpenoid polyol esters, a class of natural products predominantly found in plants of the Celastraceae family, notably in the root bark of Celastrus angulatus. These compounds have garnered significant interest due to their potent insecticidal and other biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of sesquiterpenoid biosynthesis in plants. While the precise enzymatic steps for this compound are yet to be fully elucidated, this document outlines the core biosynthetic route, from primary metabolites to the characteristic β-dihydroagarofuran scaffold and its subsequent elaborate modifications. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, biosynthesis, and the development of novel therapeutic and agrochemical agents.

Core Biosynthetic Pathway of the β-Dihydroagarofuran Scaffold

The biosynthesis of this compound and related sesquiterpenoids originates from the general isoprenoid pathway, which provides the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis commences with the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS) . This generates the C15 intermediate, (2E,6E)-farnesyl pyrophosphate (FPP), which is the universal precursor for all sesquiterpenoids.

Cyclization of FPP to the β-Dihydroagarofuran Core

The commitment step in the biosynthesis of angulatins is the cyclization of the linear FPP molecule into the characteristic tricyclic β-dihydroagarofuran skeleton. This complex transformation is catalyzed by a specific sesquiterpene synthase (STS) , likely a β-dihydroagarofuran synthase. The proposed cyclization cascade involves a series of intramolecular electrophilic additions, proton transfers, and rearrangements, ultimately yielding the core hydrocarbon scaffold.

Angulatin B (CAS No. 142546-07-4): A Technical Overview of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin B, a sesquiterpenoid natural product isolated from the root bark of Celastrus angulatus, has emerged as a compound of interest in oncological research. With the CAS number 142546-07-4, this molecule has demonstrated potent cytotoxic effects against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activity with a focus on its cytotoxic effects, and the experimental methodologies used for its study. Furthermore, this document outlines the putative signaling pathways that may be modulated by this compound and presents logical workflows for its investigation, visualized through detailed diagrams to facilitate a deeper understanding of its potential as a therapeutic agent.

Chemical and Physical Properties

This compound is a complex sesquiterpenoid ester. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 142546-07-4 | [1][2] |

| Molecular Formula | C₃₄H₄₆O₁₅ | [1] |

| Molecular Weight | 694.72 g/mol | [1] |

| Source | Root bark of Celastrus angulatus | [1][3] |

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its potent cytotoxicity against various human cancer cell lines. While specific IC50 values for this compound are part of a broader study, the available literature indicates a significant potential for this compound in cancer research.

| Compound(s) | Cell Lines | Activity Type | Reported EC50/IC50 Range | Reference |

| This compound, Physalins D and F | Various human cancer cells | Cytotoxicity | 0.2-1.6 µg/mL |

Further research is required to delineate the specific IC50 values for this compound against individual cancer cell lines.

Experimental Protocols

The following sections detail the generalized experimental protocols relevant to the study of this compound's cytotoxic and mechanistic properties.

Isolation of this compound from Celastrus angulatus

A general workflow for the isolation of sesquiterpenoids like this compound from its natural source involves several key steps.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Collection and Preparation: The root bark of Celastrus angulatus is collected, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, typically using maceration or Soxhlet extraction techniques. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques like liquid-liquid partitioning or column chromatography over silica gel. This step separates the extract into fractions with varying polarities.

-

Bioassay-Guided Isolation: Fractions are screened for cytotoxic activity to identify the most potent fractions.

-

Purification: The active fractions are further purified using advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays

To determine the cytotoxic effects of this compound, standard cell viability assays are employed.

Caption: Workflow for a typical cytotoxicity assay.

Methodology (MTT Assay Example):

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Putative Signaling Pathways

While direct evidence for this compound's mechanism of action is limited, sesquiterpenoids are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate hypothetical pathways that could be affected by this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK (Extracellular signal-Regulated Kinase) pathway, is frequently hyperactivated in cancer, promoting cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Future Directions and Conclusion

This compound presents a compelling profile as a cytotoxic agent with potential for further development. The immediate research priorities should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of pure this compound against a diverse panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying its cytotoxic effects, including its impact on key signaling pathways such as NF-κB and MAPK/ERK.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

References

Angulatin B molecular formula C34H46O15

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Angulatin B, a natural product with the molecular formula C34H46O15, has been isolated from the root bark of Celastrus angulatus.[1] This document serves as a comprehensive technical guide, consolidating the available scientific information on this compound and related compounds. Given the limited publicly available data specifically for this compound, this guide also incorporates data and methodologies from closely related and well-characterized β-dihydroagarofuran sesquiterpenes isolated from the same plant species. This approach provides a robust framework for understanding the chemical and biological properties of this class of compounds.

Molecular Profile and Physicochemical Properties

This compound is classified as a sesquiterpene polyol ester, a class of compounds characterized by a β-dihydroagarofuran skeleton. While specific experimental data for this compound remains largely within its primary publication, its fundamental properties are cataloged by several chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H46O15 | [1] |

| Molecular Weight | 694.72 g/mol | [1] |

| CAS Number | 142546-07-4 | |

| Natural Source | Root bark of Celastrus angulatus | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are detailed in its primary citation. However, the general methodologies employed for the separation and identification of β-dihydroagarofuran sesquiterpenes from Celastrus angulatus provide a clear procedural blueprint.

Isolation of β-Dihydroagarofuran Sesquiterpenes

The following workflow outlines a typical procedure for the isolation of sesquiterpene polyol esters from the root bark of Celastrus angulatus.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques. The primary methods for elucidating the structures of β-dihydroagarofuran sesquiterpenes are detailed below.

Table 2: Spectroscopic Methods for Structure Elucidation

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyls, carbonyls, esters). |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Determination of the proton framework of the molecule. |

| ¹³C NMR | Determination of the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the connectivity between protons and carbons to establish the final structure and stereochemistry. |

Quantitative Data

While the specific NMR data for this compound is not widely disseminated, the following table presents the ¹H and ¹³C NMR data for a representative and structurally related β-dihydroagarofuran sesquiterpene, Celangulin V, also isolated from Celastrus angulatus. This provides valuable comparative data for researchers working with this class of compounds.

Table 3: ¹H and ¹³C NMR Data for Celangulin V in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 74.2 | 5.68 (d, 3.5) |

| 2 | 72.9 | 5.35 (dd, 11.0, 3.5) |

| 3 | 39.8 | 2.15 (m), 2.45 (m) |

| 4 | 74.1 | 4.65 (s) |

| 5 | 55.4 | - |

| 6 | 70.8 | 5.82 (s) |

| 7 | 49.3 | - |

| 8 | 76.9 | 5.45 (d, 3.0) |

| 9 | 78.2 | 5.95 (d, 3.0) |

| 10 | 45.2 | - |

| 11 | 13.9 | 1.25 (s) |

| 12 | 63.2 | 4.20 (d, 12.0), 4.55 (d, 12.0) |

| 13 | 20.9 | 1.10 (s) |

| 14 | 29.8 | 1.50 (s) |

| 15 | 62.1 | 4.15 (d, 12.0), 4.30 (d, 12.0) |

| Ester Moieties | ||

| Benzoyl (at C-9) | 165.2, 133.5, 130.2, 128.6 | 8.05 (d, 7.5), 7.60 (t, 7.5), 7.45 (t, 7.5) |

| Isobutanoyl (at C-1, C-12) | 176.5, 34.2, 19.1, 19.0 | 2.60 (m) |

| Acetyl (at C-2, C-8) | 170.1, 21.1 | 2.05 (s) |

Data is compiled from related literature on Celangulin V and is for representative purposes.

Biological Activity and Signaling Pathways

Specific biological activities and their underlying mechanisms have not been extensively reported for this compound. However, studies on other sesquiterpene polyol esters from Celastrus angulatus indicate a range of biological effects, primarily insecticidal and, to a lesser extent, cytotoxic activities.

Insecticidal Activity

Numerous β-dihydroagarofuran sesquiterpenes from Celastrus angulatus have demonstrated potent insecticidal properties. The mechanism of action is often attributed to neurotoxicity.

Cytotoxic and Antitumor Activity

Several sesquiterpenes from Celastrus angulatus have been evaluated for their cytotoxic effects against various cancer cell lines. The reported activities are generally moderate. It is hypothesized that the cytotoxic effects of these compounds may be mediated through the induction of apoptosis.

A plausible mechanism for the induction of apoptosis by compounds like this compound could involve the modulation of key signaling pathways that regulate cell survival and death. One such critical pathway is the TGF-β signaling pathway, which is often dysregulated in cancer.

Conclusion

This compound represents a structurally interesting sesquiterpene polyol ester from Celastrus angulatus. While specific data on this compound is limited, the broader family of β-dihydroagarofuran sesquiterpenes from this plant exhibits significant biological potential, particularly as insecticides and potential anticancer agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its mechanisms of action, which may unveil novel therapeutic opportunities. This guide provides a foundational resource for researchers embarking on the study of this and related natural products.

References

A Technical Deep Dive into Sesquiterpene Polyol Esters: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene polyol esters, a diverse class of natural products, are gaining increasing attention within the scientific community for their wide array of potent biological activities. Predominantly isolated from plants of the Celastraceae family, such as Celastrus and Tripterygium species, these compounds are characterized by a core sesquiterpenoid structure decorated with multiple ester functional groups. This intricate molecular architecture is responsible for their significant therapeutic potential, which spans insecticidal, anti-inflammatory, and antitumor activities. This in-depth technical guide provides a comprehensive literature review of sesquiterpene polyol esters, focusing on their sources, structures, biological activities, and underlying mechanisms of action.

Biological Activities of Sesquiterpene Polyol Esters

Sesquiterpene polyol esters exhibit a remarkable range of biological effects. The quantitative data for some of the key activities are summarized in the tables below.

Anti-inflammatory Activity

A significant number of sesquiterpene polyol esters isolated from Tripterygium wilfordii have demonstrated potent anti-inflammatory properties. The primary assay used to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

| Compound | Source | Assay | IC50 (µM) | Reference |

| Compound 9 | Tripterygium wilfordii | NO production in LPS-induced RAW 264.7 cells | 8.77 | [1][2][3] |

| Tripterysine G (Compound 7 ) | Tripterygium wilfordii | IL-6 secretion in LPS-induced BV2 macrophages | 27.36% inhibition | [1][2][3] |

| Compound 8 | Tripterygium wilfordii | NO release in LPS-induced RAW 264.7 cells | 15.7 | [4] |

Antitumor Activity

Several sesquiterpene polyol esters have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this activity.

| Compound | Source | Cell Line | IC50 (µM) | Reference |

| Compound 1 | Celastrus angulatus | Bcap-37 (human breast cancer) | 54.08 | [5][6] |

| Compound 2 | Celastrus angulatus | Bcap-37 (human breast cancer) | 61.35 | [5][6] |

Insecticidal Activity

Certain sesquiterpene polyol esters, particularly those from Celastrus angulatus, have shown significant insecticidal properties. The knockdown dose (KD50) is often used to quantify the potency of these compounds against insect larvae.

| Compound | Source | Insect Species | KD50 (µg/g) | Reference |

| Celangulatin A | Celastrus angulatus | Mythimna separata (4th instar larvae) | 68.5 | [7] |

| Celangulatin B | Celastrus angulatus | Mythimna separata (4th instar larvae) | 215.8 | [7] |

| NW37 | Celastrus angulatus | Mythimna separata (4th instar larvae) | 252.3 | [8] |

| Kupiteng ester A | Celastrus angulatus | Mythimna separata (4th instar larvae) | 260.2 | [9][10] |

| Kupiteng ester B | Celastrus angulatus | Mythimna separata (4th instar larvae) | 445.5 | [9][10] |

| Kupiteng ester C | Celastrus angulatus | Mythimna separata (4th instar larvae) | 1260.0 | [9][10] |

Experimental Protocols

The isolation and characterization of sesquiterpene polyol esters, as well as the evaluation of their biological activities, involve a series of detailed experimental procedures.

Isolation and Purification of Sesquiterpene Polyol Esters

A common workflow for the isolation of these compounds from plant material is outlined below. This process, known as bioassay-guided fractionation, uses biological activity to direct the separation process.[11]

Detailed Methodologies:

-

Plant Extraction: Air-dried and powdered plant material (e.g., root barks of Celastrus angulatus) is extracted with a solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[11]

-

Fractionation: The crude extract is subjected to column chromatography over silica gel or other stationary phases. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.

-

Bioassay-Guided Selection: Each fraction is tested for the biological activity of interest (e.g., insecticidal, anti-inflammatory). The most active fractions are selected for further purification.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water gradient.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.[11]

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The following protocol is a standard method for assessing the anti-inflammatory activity of sesquiterpene polyol esters.

Detailed Methodologies:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the sesquiterpene polyol esters for 1 hour.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.

-

Data Analysis: The amount of NO produced is calculated from a standard curve of sodium nitrite. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1][3]

Signaling Pathways

The anti-inflammatory effects of many natural products, including sesquiterpenes, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific mechanisms for many sesquiterpene polyol esters are still under investigation, a common target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and induces their transcription. Sesquiterpene polyol esters may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of IKK, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory mediators.

Conclusion

Sesquiterpene polyol esters represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse and potent biological activities, including anti-inflammatory, antitumor, and insecticidal effects, warrant further investigation. Future research should focus on elucidating the detailed mechanisms of action, including the identification of specific molecular targets and signaling pathways. Furthermore, structure-activity relationship studies will be crucial for the design and synthesis of novel analogs with improved efficacy and safety profiles, paving the way for their potential clinical applications.

References

- 1. Anti-inflammatory sesquiterpene polyol esters from the stem and branch of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Two new insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus [mdpi.com]

- 9. Three new insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, History, and Biological Significance of Physalin B: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin B, a naturally occurring seco-steroid, has garnered significant attention within the scientific community for its diverse and potent biological activities. First identified in 1969, this complex molecule, primarily isolated from plants of the Physalis genus, has demonstrated promising anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Physalin B. It includes detailed methodologies for its isolation and structure elucidation, a summary of its biological activities with corresponding quantitative data, and a visualization of its known signaling pathways to facilitate a deeper understanding of its mechanism of action.

Discovery and History

Physalin B belongs to a class of compounds known as physalins, which are characterized by a unique 13,14-seco-16,24-cyclo-steroidal ring skeleton.[2] The journey of Physalin B began with the broader investigation of the Physalis genus, plants well-known in traditional medicine for their therapeutic properties. Physalis angulata L., an annual herb from the Solanaceae family, has been widely used in tropical countries to treat a variety of ailments.[3]

The first isolation and structure determination of Physalin A and Physalin B were reported in 1969 from Physalis alkekengi.[2] Subsequent research has established that Physalin B is a major bioactive constituent of Physalis angulata.[4][5] The intricate and highly oxygenated, cage-shaped structure of Physalin B has presented a significant challenge to synthetic chemists, with the total synthesis of the entire compound remaining an elusive goal for many years.[6] However, the synthesis of key fragments has been achieved, contributing to the understanding of its complex architecture.[6][7]

Isolation and Structure Elucidation

The extraction and purification of Physalin B from its natural sources are critical steps for its study. The process typically involves chromatographic techniques to separate it from a complex mixture of other plant metabolites.

Experimental Protocol: Isolation of Physalin B from Physalis angulata

A common method for the isolation of Physalin B involves the following steps:

-

Extraction: Dried and powdered aerial parts of Physalis angulata are subjected to extraction with an organic solvent, such as dichloromethane (CH2Cl2) or ethanol, at room temperature.[3][8]

-

Fractionation: The crude extract is then fractionated using open column chromatography on silica gel. A gradient of solvents with increasing polarity is used to elute different fractions.

-

Purification: The fractions containing Physalin B are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).[8]

-

Crystallization: Pure Physalin B can be obtained by crystallization from a suitable solvent, such as acetone.[3][8]

Structure Elucidation

The complex three-dimensional structure of Physalin B has been elucidated using a combination of spectroscopic techniques and X-ray crystallography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy have been instrumental in determining the connectivity and stereochemistry of the molecule.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass data, which helps in confirming the molecular formula of Physalin B (C₂₈H₃₀O₉).[11]

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis has provided the definitive three-dimensional structure of Physalin B, confirming the intricate arrangement of its rings and stereocenters.[3][8]

Biological Activities and Quantitative Data

Physalin B exhibits a wide range of biological activities, making it a compound of significant interest for drug development. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Anticancer Activity of Physalin B

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A375 | Melanoma | < 4.6 µg/ml | [12] |

| A2058 | Melanoma | < 4.6 µg/ml | [12] |

| HCT116 | Colon Cancer | 1.35 | [1] |

| C4-2B | Prostate Cancer | 0.24 - 3.17 | [1] |

| 22Rv1 | Prostate Cancer | 0.24 - 3.17 | [1] |

| 786-O | Renal Cancer | 0.24 - 3.17 | [1] |

| A-498 | Renal Cancer | 0.24 - 3.17 | [1] |

| ACHN | Renal Cancer | 0.24 - 3.17 | [1] |

| A375-S2 | Melanoma | 0.24 - 3.17 | [1] |

| MCF-7 | Breast Cancer | Not specified | [1] |

| MDA-MB-231 | Breast Cancer | Not specified | [1] |

| T-47D | Breast Cancer | Not specified | [1] |

Table 2: Antimicrobial and Antiparasitic Activity of Physalin B

| Organism | Activity | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H₃₇Rv | Antimycobacterial | > 128 | [10] |

| Trypanosoma cruzi | Anti-Trypanosoma | Not specified | [9] |

Signaling Pathways and Mechanism of Action

The diverse biological effects of Physalin B are attributed to its ability to modulate various cellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Apoptosis Induction in Cancer Cells

Physalin B has been shown to induce apoptosis in several cancer cell lines through multiple pathways. One of the key mechanisms involves the upregulation of the pro-apoptotic protein NOXA, which in turn triggers the activation of Bax and caspase-3.[12] This leads to the mitochondria-mediated apoptotic cascade.

Modulation of Inflammatory Pathways

Physalin B has demonstrated significant anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. It has been shown to suppress the activation of NF-κB, a central regulator of inflammation.[1] Furthermore, it can inhibit the P2X7 receptor, which is involved in promoting inflammatory responses.[13] In the context of hepatocellular carcinoma, Physalin B's anticancer activity is linked to the generation of reactive oxygen species (ROS) and the modulation of TGF-β, NF-κB, and PI3K/AKT signaling pathways.[14]

Biosynthetic Pathway

The biosynthesis of Physalin B is a complex process that is believed to diverge from the brassinolide pathway at the level of 24-methylenecholesterol.[15] The proposed pathway involves withanolides as key intermediates.[15][16]

Conclusion and Future Perspectives

Physalin B stands out as a natural product with remarkable therapeutic potential. Its multifaceted biological activities, particularly its anticancer and anti-inflammatory properties, make it a compelling candidate for further preclinical and clinical investigation. The detailed understanding of its mechanism of action, through the elucidation of the signaling pathways it modulates, will be instrumental in designing novel therapeutic strategies. While the total synthesis of Physalin B remains a formidable challenge, continued efforts in this area will not only provide access to larger quantities of the compound for research but also open avenues for the creation of novel analogs with improved efficacy and pharmacokinetic profiles. The information compiled in this technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating natural molecule.

References

- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physalin - Wikipedia [en.wikipedia.org]

- 3. Isolation, pharmacological activity and structure determination of physalin B and 5β,6β-epoxyphysalin B isolated from Congolese Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. florajournal.com [florajournal.com]

- 6. asiaresearchnews.com [asiaresearchnews.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Physalin B | CAS:23133-56-4 | Manufacturer ChemFaces [chemfaces.com]

- 10. Antimycobacterial physalins from Physalis angulata L. (Solanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physalin B | C28H30O9 | CID 11613161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Angulatin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angulatin B is a naturally occurring sesquiterpene polyol ester that has been isolated from the root bark of Celastrus angulatus.[1] This class of compounds, often referred to as celangulins or β-dihydroagarofuran sesquiterpenoids, is known for a variety of biological activities, including insecticidal and anti-inflammatory properties.[1][2] These compounds are characterized by a complex β-dihydroagarofuran skeleton with diverse polyol ester substitutions.[1] The potent biological activities of this compound and its analogs make them promising candidates for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from its natural source. The methodology is based on established techniques for the isolation of sesquiterpene polyol esters from Celastrus angulatus.

Data Presentation

While specific quantitative data for the yield and purity of this compound at each stage of the extraction and purification process are not extensively reported in the literature, the following table provides a representative summary based on the isolation of similar sesquiterpenoid compounds from Celastrus species. Actual yields may vary depending on the starting material and experimental conditions.

| Purification Step | Starting Material | Fraction/Compound | Yield (w/w %) | Purity (%) | Analytical Method |

| Extraction | Dried Root Bark of C. angulatus | Crude Toluene Extract | 10-15% | Not Applicable | Gravimetric |

| Column Chromatography (Silica Gel) | Crude Toluene Extract | Fraction A | 2-4% | 20-30% | HPLC-DAD |

| Preparative HPLC (C18) | Fraction A | This compound | 0.01-0.05% | >95% | HPLC-DAD, NMR |

Experimental Protocols

1. Extraction of this compound from Celastrus angulatus

This protocol describes the initial extraction of this compound and related sesquiterpenoids from the dried root bark of Celastrus angulatus.

Materials and Reagents:

-

Dried and powdered root bark of Celastrus angulatus

-

Toluene, analytical grade

-

Methanol, analytical grade

-

Rotary evaporator

-

Filter paper and funnel

-

Extraction thimble

-

Soxhlet apparatus

Procedure:

-

Air-dry the root bark of Celastrus angulatus at room temperature and then grind it into a coarse powder.

-

The powdered root bark (e.g., 1 kg) is extracted with toluene at 60-70°C for 6-8 hours in a Soxhlet apparatus.

-

Alternatively, the powdered root bark can be macerated with methanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.

-

The toluene or methanol extract is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

-

The crude extract is stored at 4°C until further purification.

2. Purification of this compound

This protocol outlines the chromatographic procedures for the isolation and purification of this compound from the crude extract. This process often involves bioassay-guided fractionation, where fractions are tested for a specific biological activity (e.g., insecticidal activity) to guide the purification process.

Materials and Reagents:

-

Crude extract of C. angulatus root bark

-

Silica gel (200-300 mesh) for column chromatography

-

Hexane, analytical grade

-

Ethyl acetate, analytical grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, ultrapure

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Analytical HPLC system with a Diode Array Detector (DAD)

-

Fraction collector

Procedure:

Step 1: Silica Gel Column Chromatography

-

The crude toluene extract is dissolved in a minimal amount of toluene and adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed extract is dried and loaded onto a silica gel column packed with hexane.

-

The column is eluted with a stepwise gradient of hexane-ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100, v/v) followed by ethyl acetate-methanol (e.g., 90:10, 50:50, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Fractions containing compounds with similar profiles to this compound are pooled together.

Step 2: Preparative HPLC

-

The enriched fraction from the silica gel column is further purified by preparative HPLC.

-

A reversed-phase C18 column is used for the separation.

-

A gradient elution with a mobile phase consisting of acetonitrile and water is employed. A typical gradient could be from 30% to 70% acetonitrile over 60 minutes.[3]

-

The flow rate is set according to the column dimensions (e.g., 10 mL/min for a 20 mm x 250 mm column).

-

Detection is performed using a UV detector at a wavelength of 230 nm.

-

Fractions corresponding to the peak of this compound are collected.

-

The collected fractions are concentrated under reduced pressure to yield purified this compound.

3. Structure Elucidation and Purity Assessment

The structure and purity of the isolated this compound are confirmed using spectroscopic methods.

Methods:

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using an analytical HPLC system with a C18 column and a DAD detector. A single peak at the expected retention time indicates high purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, related compounds from the Physalis genus, such as physalin E and withangulatin A, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][4][5] This pathway is a crucial regulator of the inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous identification of multiple celangulins from the root bark of Celastrus angulatus using high-performance liquid chromatography-diode array detector-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory function of Withangulatin A by targeted inhibiting COX-2 expression via MAPK and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Angulatin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin B is a naturally occurring sesquiterpenoid compound belonging to the β-dihydroagarofuran class, which has been isolated from the root bark of Celastrus angulatus.[1] Members of this chemical family have garnered scientific interest due to their diverse biological activities, which suggests potential applications in drug discovery and development. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.

These application notes provide a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and selectivity, making it suitable for complex sample analysis.

Analytical Method: HPLC-MS/MS for this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has been successfully employed for the identification of multiple celangulins, a class of compounds to which this compound belongs, in the crude extract of the root bark of C. angulatus.[2] This established method provides a strong foundation for developing a robust quantitative analysis of this compound.

Principle: The method involves chromatographic separation of this compound from other components in the sample matrix on a reverse-phase C18 column. The separated analyte is then ionized using electrospray ionization and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a known concentration of a reference standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-MS/MS method for the quantification of this compound.

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

| Matrix Effect | Minimal |

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from the dried and powdered root bark of Celastrus angulatus.

Materials:

-

Dried and powdered root bark of Celastrus angulatus

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonication for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the plant residue with another 20 mL of 80% methanol.

-

Combine the supernatants from both extractions.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Hypersil Gold C18 reverse-phase column (or equivalent)[2]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-90% B (linear gradient)

-

20-25 min: 90% B (isocratic)

-

25-26 min: 90-10% B (linear gradient)

-

26-30 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.2 mL/min[2]

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

Collision Gas: Argon

-

MRM Transitions:

-

This compound: Precursor ion [M+Na]⁺ → Product ion (To be determined by infusion of a pure standard)

-

Note: ESI/MS/MS analysis of similar celangulins has shown characteristic fragments at m/z 245, 229, and 231 from the sodium adduct ion ([M+Na]⁺).[2]

-

Diagrams

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship for this compound analysis.

References

Application Note: Quantitative Analysis of Angulatin B in Botanical Extracts using HPLC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Angulatin B, a sesquiterpene polyol ester isolated from Celastrus angulatus, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is applicable to researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound in botanical extracts or other matrices.

Introduction